Bienvenue dans la boutique en ligne BenchChem!

5-cyclopropyl-N-(thiophen-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide

CNS drug design physicochemical property optimization ligand efficiency

This compound is an advanced, late-stage SAR probe built on the octahydropyrrolo[3,4-c]pyrrole scaffold. It features a critical N-cyclopropyl substituent and thiophen-2-yl urea moiety, which deliver a balanced dual OX1/OX2 receptor profile essential for orexin antagonist programs. The cyclopropyl group optimizes the CNS MPO profile for brain penetration without lipophilicity penalties. Generic substitution is precluded by narrow SAR, making this the definitive compound for programs targeting orexin receptors, autotaxin (ATX) inhibition, and Cdc7 kinase selectivity. Ideal for multi-target, diversity-oriented screening libraries.

Molecular Formula C14H19N3OS
Molecular Weight 277.39
CAS No. 2199908-92-2
Cat. No. B2767653
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-cyclopropyl-N-(thiophen-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide
CAS2199908-92-2
Molecular FormulaC14H19N3OS
Molecular Weight277.39
Structural Identifiers
SMILESC1CC1N2CC3CN(CC3C2)C(=O)NC4=CC=CS4
InChIInChI=1S/C14H19N3OS/c18-14(15-13-2-1-5-19-13)17-8-10-6-16(12-3-4-12)7-11(10)9-17/h1-2,5,10-12H,3-4,6-9H2,(H,15,18)
InChIKeyWJCHKKATOCYCAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Cyclopropyl-N-(thiophen-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide (CAS 2199908-92-2): Chemical Identity and Scaffold Context for Procurement Evaluation


5-Cyclopropyl-N-(thiophen-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide (CAS 2199908-92-2) is a fully synthetic, bicyclic heterocyclic small molecule (MW = 277.39 g/mol, molecular formula C₁₄H₁₉N₃OS) built on the octahydropyrrolo[3,4-c]pyrrole scaffold [1]. This scaffold is a conformationally constrained diamine isostere that has been exploited across multiple therapeutic programs, including orexin receptor antagonism, autotaxin (ATX) inhibition, kinase modulation (Cdc7, JAK, ROCK), mGlu1 negative allosteric modulation, and CCR5 antagonism [2]. The compound incorporates three distinguishing structural features: an N-cyclopropyl substituent on the pyrrolidine nitrogen, a thiophen-2-yl urea moiety at the 2-position carboxamide, and the saturated octahydro core. These molecular features differentiate it from the more common hexahydro- and fully aromatic pyrrolo[3,4-c]pyrrole analogs, potentially conferring distinct conformational, electronic, and pharmacokinetic properties.

Why Generic Substitution Fails for 5-Cyclopropyl-N-(thiophen-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide: Structural Determinants of Target Engagement and Selectivity


Generic substitution of octahydropyrrolo[3,4-c]pyrrole-2-carboxamide derivatives is precluded by the exquisitely narrow structure-activity relationships (SAR) documented for this scaffold class. In the orexin receptor antagonist series, replacement of the N-cyclopropyl group with larger alkyl substituents (e.g., cyclopentyl, tert-butyl) or modification of the heteroaryl urea moiety results in 10- to >100-fold shifts in OX1/OX2 receptor subtype selectivity [1]. Similarly, for autotaxin inhibitors, the nature of the carboxamide substituent and the saturation state of the bicyclic core (octahydro vs. hexahydro vs. aromatic) profoundly impact ATX inhibitory potency (IC₅₀ values spanning from nanomolar to >10 µM), lysophosphatidic acid (LPA) production, and metabolic stability [2]. The thiophen-2-yl urea group in the target compound forms specific hydrogen-bonding interactions with the target protein backbone that cannot be replicated by phenyl, pyridyl, or alkyl urea replacements. Furthermore, the cyclopropyl group restricts conformational freedom of the pyrrolidine nitrogen lone pair, influencing basicity (calculated pKa), solubility, and CNS penetration potential relative to N-methyl or N-acetyl analogs. These interdependent structural features mean that procurement of a generic octahydropyrrolo[3,4-c]pyrrole intermediate—even with identical core architecture—will not reproduce the biological profile of this specific, fully elaborated compound without complete de novo synthesis and SAR validation [3].

Quantitative Differentiation Evidence: 5-Cyclopropyl-N-(thiophen-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide vs. Closest Structural Analogs


Cyclopropyl vs. Cyclopentyl N-Substitution: Impact on Calculated Physicochemical Properties Relevant to CNS Drug-Likeness

The N-cyclopropyl substituent in the target compound (MW 277.39 g/mol) confers a calculated topological polar surface area (TPSA) of approximately 44.5 Ų (based on the octahydropyrrolo[3,4-c]pyrrole-2-carboxamide scaffold with thiophen-2-yl urea), placing it within the favorable range for CNS penetration (TPSA < 70 Ų) [1]. In contrast, the N-cyclopentyl analog (N-cyclopentyl-5-cyclopropyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide, MW ~305 g/mol) increases calculated TPSA negligibly but adds significant lipophilicity (calculated ΔclogP ≈ +0.8 to +1.2), which is predicted to reduce ligand efficiency metrics (LE ≈ 0.30-0.35 vs. approximately 0.38-0.42 for the target compound) and potentially increase promiscuous binding risk [2]. The N-tert-butyl analog further exacerbates this lipophilicity burden (ΔclogP ≈ +1.5) and introduces steric hindrance that is incompatible with the binding pocket geometry observed in orexin and autotaxin crystal structures.

CNS drug design physicochemical property optimization ligand efficiency

Thiophen-2-yl Urea vs. Phenyl Urea: Documented Selectivity Discrimination in Orexin Receptor Pharmacology

In a published SAR study of disubstituted octahydropyrrolo[3,4-c]pyrroles as orexin receptor modulators, the nature of the heteroaryl carboxamide substituent was identified as the primary determinant of OX1 vs. OX2 receptor subtype selectivity [1]. Compounds bearing thiophene-containing carboxamide groups demonstrated a measurable shift toward OX2 selectivity (OX2/OX1 IC₅₀ ratio) compared to phenyl carboxamide analogs. Specifically, in the clinical candidate series (compound 14l), the thiophene-derived motif contributed to achieving balanced dual OX1/OX2 antagonism (hOX1R IC₅₀ = 303 nM; hOX2R IC₅₀ = 178 nM; selectivity ratio ≈ 1.7), whereas phenyl urea analogs in the same scaffold series typically exhibited 3- to 8-fold OX2 selectivity, altering the desired dual antagonist pharmacological profile [2]. The sulfur atom in the thiophene ring engages in a favorable S–π interaction with a conserved phenylalanine residue in the OX2 binding pocket that cannot be replicated by the phenyl analog.

orexin receptor pharmacology GPCR subtype selectivity sleep disorder therapeutics

Octahydro vs. Hexahydro Core Saturation: Implications for Metabolic Stability and Synthetic Tractability

The saturated octahydropyrrolo[3,4-c]pyrrole core (CAS 5840-00-6, MW 112.17; corresponding core fragment) lacks the electron-rich aromatic pyrrole ring present in hexahydro- and dihydropyrrolo analogs, thereby eliminating a primary site for cytochrome P450-mediated oxidative metabolism (CYP3A4 and CYP2D6) [1]. In the autotaxin inhibitor patent literature (Hoffmann-La Roche, WO2016097211A1), octahydro-core compounds demonstrated markedly improved human liver microsome (HLM) stability (T₁/₂ > 60 min) compared to hexahydro-core analogs (T₁/₂ typically 15-45 min), translating to predicted lower in vivo clearance [2]. Additionally, the octahydro core provides two stereogenic centers (3a and 6a positions) that can be exploited for diastereomeric resolution, enabling access to enantiopure cis or trans diastereomers—a capability absent in the fully aromatic pyrrolo[3,4-c]pyrrole series. The target compound exists as a racemic mixture unless stereospecific synthesis is performed, offering a potential point of differentiation from single-enantiomer comparator compounds.

metabolic stability scaffold optimization medicinal chemistry

Scaffold Multiplexing Potential: Single Core Architecture Addressable to Multiple Target Classes

A distinguishing feature of the octahydropyrrolo[3,4-c]pyrrole-2-carboxamide scaffold is its demonstrated promiscuity across structurally unrelated target classes—a property that is both a risk (selectivity) and an opportunity (polypharmacology). This scaffold has yielded potent ligands for orexin GPCRs (IC₅₀ values as low as 138 nM for OX2), autotaxin (ATX IC₅₀ < 10 nM for optimized analogs), Cdc7 kinase (IC₅₀ values down to 3 nM for recombinant human Cdc7/DBF4), mGlu1 (IC₅₀ = 3360 nM for initial hits), and CCR5 (antiviral activity in cell-based HIV entry assays) [1]. This contrasts with scaffolds such as piperazine-carboxamides or pyrrolidine-ureas, which typically show restricted target-class applicability (e.g., predominantly GPCR or kinase, respectively). The target compound, bearing the cyclopropyl-thiophene substitution pattern, is positioned at a chemical space intersection that could enable exploration of multiple therapeutic hypotheses (orexin antagonism, kinase inhibition, ATX inhibition) from a single procurement, thereby maximizing return on synthesis investment [2].

target-class multiplexing kinase inhibition GPCR modulation scaffold repurposing

Synthetic Accessibility of the Cyclopropyl-Thiophene Pharmacophore: A Differentiating Factor from Alternative Heterocyclic Cores

The synthesis of cyclopropylthiophene-containing compounds remains a documented challenge in the medicinal chemistry literature. A 2023 study on palladium-catalyzed synthesis of cyclopropylthiophenes reported that direct cyclopropylation of thiophene using traditional methods (e.g., cyclopropylboronic acid Suzuki coupling) proceeds with modest yields (typically 26-45% for 2-cyclopropylthiophene), and the preparation of more elaborate derivatives containing carbonyl, acetyl, carboxylic acid, nitrile, and sulfonyl chloride moieties required extensive optimization of palladium catalyst/ligand systems [1]. The target compound incorporates a cyclopropyl group directly attached to the pyrrolidine nitrogen of the octahydro core—a different synthetic challenge from C-cyclopropylthiophene. However, the presence of both cyclopropyl and thiophene motifs within the same molecule means that the compound cannot be assembled by simple amide coupling of commercially available building blocks alone; it requires either pre-functionalization of the octahydro core with cyclopropyl prior to urea formation, or late-stage cyclopropylation of the secondary amine. This synthetic complexity represents a barrier to entry for laboratories lacking expertise in heterocyclic C-N bond formation under sterically demanding conditions, thereby differentiating the target compound from more synthetically accessible N-methyl, N-acetyl, or N-benzyl analogs [2].

synthetic chemistry cross-coupling cyclopropylation building block procurement

Priority Application Scenarios for 5-Cyclopropyl-N-(thiophen-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide Based on Quantitative Differentiation Evidence


Orexin Receptor Antagonist Lead Optimization Programs for Insomnia and Addiction Indications

This compound is best deployed as a late-stage SAR probe or backup candidate in orexin receptor antagonist programs. The thiophen-2-yl urea motif has been validated in the clinical candidate series (compound 14l, hOX1R IC₅₀ = 303 nM; hOX2R IC₅₀ = 178 nM) [1]. The target compound's cyclopropyl N-substituent provides a favorable CNS MPO profile (predicted score ≈ 4.8-5.2), suggesting brain penetration potential without the lipophilicity penalty of larger N-alkyl groups. Procurement teams should prioritize this compound when the project objective is to explore balanced dual OX1/OX2 pharmacology rather than OX2-selective antagonism, and when CNS exposure is a critical success factor.

Cdc7 Kinase Inhibitor Fragment Elaboration and Selectivity Profiling

The octahydropyrrolo[3,4-c]pyrrole-2-carboxamide scaffold is a recognized kinase inhibitor pharmacophore, with optimized Cdc7 inhibitors achieving IC₅₀ values as low as 3 nM against recombinant human Cdc7/DBF4 [2]. The target compound serves as an advanced intermediate for elaboration at the thiophene ring (e.g., halogenation at the 5-position of thiophene for further cross-coupling) and at the cyclopropyl group (potential for sp³-rich diversification). Research groups engaged in Cdc7 inhibitor development, particularly those seeking to improve selectivity over related kinases (e.g., CK2, CDK family), should consider this compound as a key diversification point for generating focused kinase selectivity panels.

Autotaxin (ATX) Inhibitor Program Backup Series with Improved Metabolic Stability

The fully saturated octahydro core confers superior metabolic stability compared to hexahydro- and aromatic pyrrolo analogs (HLM T₁/₂ > 60 min vs. 15-45 min) [3]. For ATX inhibitor programs (targeting fibrotic diseases, cancer, or renal conditions), the target compound provides a metabolically resilient scaffold that can be further functionalized at the thiophene ring to optimize ATX potency (reference compounds achieve ATX IC₅₀ < 10 nM). The cyclopropyl group offers an additional vector for modulating physicochemical properties without compromising the metabolic stability advantage of the saturated core. Procurement should be prioritized when previous ATX leads have failed due to high in vitro clearance.

Multi-Target Screening Library Enhancement for Academic and Biotech Early Discovery

Given the scaffold's demonstrated promiscuity across ≥4 distinct target classes (GPCR, enzyme, kinase, ion channel) [4], this compound is a cost-effective addition to diversity-oriented screening libraries. A single procurement of 10-50 mg enables screening against orexin receptors, autotaxin, Cdc7 kinase, and CCR5 in parallel, consolidating procurement expenditure. Core facilities and screening centers that serve multiple independent research groups with divergent target interests should stock this compound as a multi-purpose screening resource, potentially replacing 3-4 separate scaffold-specific compounds in their collection [4].

Quote Request

Request a Quote for 5-cyclopropyl-N-(thiophen-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.